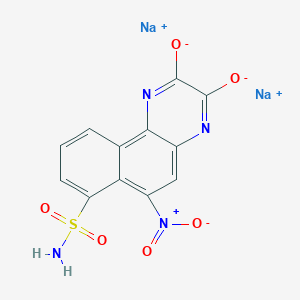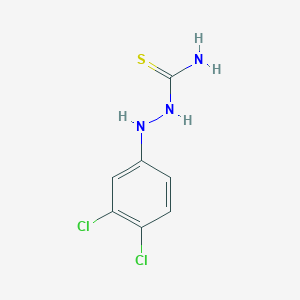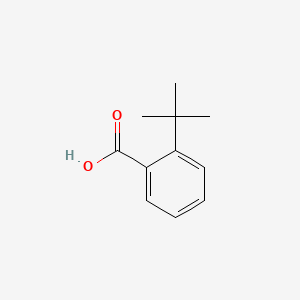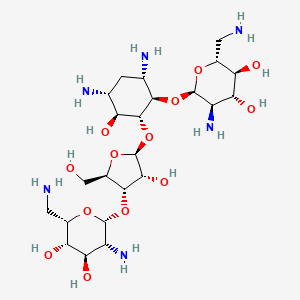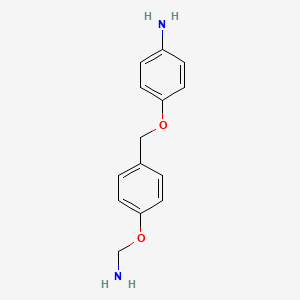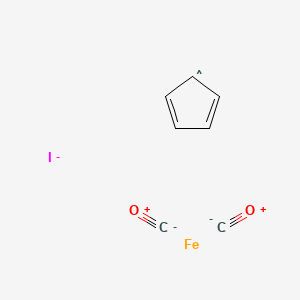
BISMUTH TITANATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bismuth titanate, also known as bismuth titanium oxide, is a solid inorganic compound composed of bismuth, titanium, and oxygen. It exists in several forms, including Bi₁₂TiO₂₀, Bi₄Ti₃O₁₂, and Bi₂Ti₂O₇. This compound is known for its unique ferroelectric, piezoelectric, and dielectric properties, making it a valuable material in various scientific and industrial applications .
Mechanism of Action
Target of Action
Bismuth titanate primarily targets the refractive index of materials . It exhibits an electro-optical effect and a photorefractive effect, which is a reversible change in the refractive index under applied electric field or illumination . This unique property makes this compound a potential candidate for applications in reversible recording media for real-time holography or image processing applications .
Mode of Action
This compound interacts with its targets by altering their refractive index. When an electric field or illumination is applied, the refractive index of the material changes . This change is reversible, allowing the material to return to its original state when the electric field or illumination is removed .
Biochemical Pathways
It can undergo structural transformations when heated, transitioning from one crystalline form to another . This transformation process can influence the material’s properties and its interaction with light .
Result of Action
The primary result of this compound’s action is the change in the refractive index of the material it is applied to . This change can be leveraged in various applications, including real-time holography and image processing . Additionally, this compound has high dielectric permittivity, low dielectric losses, and good electrical and luminescent properties . These properties make it suitable for use in reservoir capacitors, luminophor compositions for optical fibers, and efficient materials with anti-Stokes luminescence .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature . For instance, heating this compound can induce a transformation from one crystalline form to another . This transformation can affect the material’s properties and its interaction with light . Therefore, the efficacy and stability of this compound can be influenced by the environmental conditions it is exposed to .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bismuth titanate can be synthesized through several methods, including solid-state reactions, sol-gel processes, and mechanochemical synthesis. One common method involves heating a mixture of bismuth oxide (Bi₂O₃) and titanium dioxide (TiO₂) at high temperatures (730-850°C) to form Bi₁₂TiO₂₀. The mixture melts above 875°C, decomposing into Bi₄Ti₃O₁₂ and Bi₂O₃ .
Industrial Production Methods: In industrial settings, this compound ceramics are often produced using the Czochralski process, which involves growing millimeter-sized single crystals from the molten phase at temperatures between 880-900°C . This method ensures high purity and uniformity of the final product.
Chemical Reactions Analysis
Types of Reactions: Bismuth titanate undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be reduced to form lower oxidation state compounds or oxidized to higher oxidation states.
Common Reagents and Conditions: Typical reagents used in these reactions include strong oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as hydrogen gas (H₂). The reactions often occur under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of higher oxidation state compounds, while reduction can produce lower oxidation state derivatives .
Scientific Research Applications
Bismuth titanate has a wide range of scientific research applications due to its unique properties:
Chemistry: It is used as a photocatalyst for the degradation of pollutants and in the synthesis of other complex oxides.
Biology: this compound’s biocompatibility makes it suitable for use in biomedical devices and implants.
Medicine: Its piezoelectric properties are exploited in medical imaging devices and sensors.
Comparison with Similar Compounds
- Bismuth vanadate (BiVO₄)
- Bismuth molybdate (Bi₂MoO₆)
- Bismuth tungstate (Bi₂WO₆)
- Bismuth oxyhalides (BiOX, where X = Cl, Br, I)
Bismuth titanate’s unique combination of properties makes it a versatile and valuable material in various scientific and industrial fields.
Properties
CAS No. |
12048-51-0 |
|---|---|
Molecular Formula |
Bi2O7Ti2 |
Molecular Weight |
625.69 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



